Boc-L-Ile-OH

Solid-Phase Peptide Synthesis Native Chemical Ligation Peptide Thioester

Boc-L-Ile-OH is the mandatory, non-substitutable building block for Boc-SPPS, critical for synthesizing peptide thioesters for Native Chemical Ligation. Its L-isoleucine (2S,3S) stereochemistry is essential for biological activity; racemic Boc-DL-Ile-OH introduces difficult-to-separate diastereomers. Switching from Fmoc to Boc chemistry with this compound is a validated solution for overcoming peptide aggregation during synthesis. For regulated processes, it ensures compliance with established DMFs and avoids costly re-validation. Available in high purity (≥98%).

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 116194-21-9
Cat. No. B558499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Ile-OH
CAS116194-21-9
SynonymsBoc-L-isoleucine; 13139-16-7; Boc-Ile-OH; N-Boc-L-isoleucine; N-(tert-Butoxycarbonyl)-L-isoleucine; Boc-DL-Ile-OH; Boc-L-Ile-OH; BOC-ISOLEUCINE; (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoicacid; QJCNLJWUIOIMMF-YUMQZZPRSA-N; MFCD00038324; SBB028561; (TERT-BUTOXYCARBONYL)-L-ISOLEUCINE; N-tert-Butoxycarbonyl-L-isoleucine; (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoicacid; (2S,3S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-MethylpentanoicAcid; 116194-21-9; L-Isoleucine,N-[(1,1-dimethylethoxy)carbonyl]-; tert-Butyloxycarbonyl-L-isoleucine; (2S,3S)-2-[(tert-butoxy)carbonylamino]-3-methylpentanoicacid; Boc-L-isoleucinehemihydrate; (2S,3S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLPENTANOICACID; N-alpha-t-BOC-L-ISOLEUCINE; Boc-Ile-OHhydrate; Boc-(L)-isoleucine
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
InChIKeyQJCNLJWUIOIMMF-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Ile-OH (CAS 116194-21-9) for Peptide Synthesis Procurement: A Chemical Building Block Overview


Boc-L-Ile-OH (CAS 116194-21-9), also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a protected amino acid derivative widely used as a building block in Boc solid-phase peptide synthesis (SPPS) [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, which is acid-labile and commonly removed with trifluoroacetic acid (TFA) during peptide chain elongation [2]. Its selection is driven by its role in the Boc/Bzl strategy, an orthogonal protection scheme that, despite being largely superseded by Fmoc/tBu chemistry for routine synthesis, remains essential for specific applications such as the synthesis of peptide thioesters for Native Chemical Ligation (NCL) [1]. The L-isoleucine stereochemistry (2S,3S) is critical for ensuring the correct folding and biological activity of the resulting peptides.

Why Boc-L-Ile-OH Cannot Be Substituted with Fmoc or Racemic Analogs in Peptide Synthesis


The procurement of Boc-L-Ile-OH is not a generic choice; it is a critical decision driven by synthetic strategy and stereochemical purity. First, substituting Boc-L-Ile-OH with its Fmoc analog (Fmoc-L-Ile-OH) is not straightforward due to the fundamental chemical incompatibility of the Boc and Fmoc protection schemes [1]. The Boc group requires strong acid (e.g., TFA) for deprotection, which would also cleave the acid-labile side-chain protecting groups and resin linkers used in Fmoc/tBu SPPS, leading to premature peptide release and side-reactions. Conversely, the base-labile Fmoc group cannot be used in Boc/Bzl SPPS. Second, substituting the L-enantiomer with the cheaper racemic Boc-DL-Ile-OH introduces a chiral impurity that is difficult to separate and compromises the stereochemical integrity of the final peptide, which is paramount for biological activity . The use of enantiopure building blocks is essential to avoid the formation of diastereomeric peptide mixtures that are challenging and costly to purify .

Quantitative Evidence for Selecting Boc-L-Ile-OH Over Alternatives


Synthetic Strategy Compatibility: Boc- vs. Fmoc-L-Isoleucine for Peptide Thioester Synthesis

A key differentiator for Boc-L-Ile-OH is its utility in applications where the Fmoc strategy is chemically incompatible. While Fmoc-L-Ile-OH cannot be directly used to synthesize peptide thioesters for Native Chemical Ligation (NCL) due to the nucleophilic conditions of Fmoc deprotection, Boc-L-Ile-OH is fully compatible with the Boc/Bzl SPPS strategy used for this purpose [1]. This is a functional, class-level distinction that defines the compound's unique synthetic niche.

Solid-Phase Peptide Synthesis Native Chemical Ligation Peptide Thioester

Stereochemical Integrity: Impact of Chiral Purity of L-Isoleucine on Peptide Diastereomer Formation

The selection of enantiopure Boc-L-Ile-OH over racemic Boc-DL-Ile-OH (CAS 116194-21-9) is critical for avoiding the introduction of difficult-to-remove diastereomeric impurities. Pharmaceutical-grade L-isoleucine specifications typically require enantiomeric excess >99% and limit D-isoleucine and allo-isomers to ≤0.5% each . Using the racemic analog would directly contravene these quality standards and result in a mixture of diastereomeric peptides, which are often challenging to separate using standard achiral purification methods [1].

Chiral Purity Diastereomer Peptide Therapeutics

Efficacy in Synthesizing Difficult Peptide Sequences: Boc vs. Fmoc SPPS Strategies

For the synthesis of 'difficult sequences' prone to aggregation and incomplete coupling, the Boc-based SPPS strategy has been documented to provide superior results compared to the Fmoc-based strategy [1]. This performance advantage is attributed to the use of TFA for deprotection, which helps disrupt secondary structure formation (e.g., beta-sheet aggregation) on the growing peptide chain, a common issue that plagues Fmoc-SPPS [1].

Difficult Peptide Sequences SPPS Coupling Efficiency

Resolving Power: Boc-DL-isoleucine vs. Fmoc-isoleucine in Chromatographic Resolution

In a direct head-to-head comparison of resolving agents, Boc-DL-isoleucine was successfully resolved into its enantiomers using methyl L-mandelate and conventional flash-column chromatography, giving good yields [1]. In stark contrast, the same resolving agent was found to be ineffective at resolving the four stereoisomers of Fmoc-isoleucine under identical conditions [1]. This demonstrates a measurable difference in the chemical behavior of the Boc-protected derivative.

Chiral Resolution Chromatography Enantiomer Separation

Functional Bioactivity of Peptides Containing L-Isoleucine Residue from Boc-Based Synthesis

Peptides synthesized using Boc-L-Ile-OH or similar Boc-protected isoleucine derivatives have demonstrated quantifiable biological activity. For instance, a cyclic heptapeptide synthesized via solution-phase coupling of a Boc-Leu-Ile-OH dipeptide unit exhibited potent cytotoxicity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines, along with antidermatophyte activity [1]. Another study reported the synthesis of a cyclic tetrapeptide using Boc-l-Pro-l-Leu-OH and l-Ala-l-Ile-OMe, which showed antifungal and antihelmintic potential [2].

Antimicrobial Peptides Cytotoxicity Cyclic Peptides

High-Value Applications for Boc-L-Ile-OH in Research and Development


Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL)

This is the primary, non-substitutable application for Boc-L-Ile-OH. As established in Section 3, Fmoc-based chemistry is inherently incompatible with the direct synthesis of peptide thioesters required for NCL [1]. Therefore, any project aiming to synthesize large proteins or peptides via NCL must use Boc-protected amino acids like Boc-L-Ile-OH. This is a clear, strategy-driven procurement decision.

Synthesis of Aggregation-Prone 'Difficult' Peptide Sequences

For research groups encountering failed syntheses or poor yields with Fmoc-SPPS due to peptide aggregation, switching to Boc-SPPS using Boc-L-Ile-OH is a validated solution [1]. The use of TFA in each deprotection cycle helps solubilize the growing peptide chain, preventing the formation of secondary structures that inhibit coupling [1]. This scenario is directly supported by the class-level evidence of superior performance of Boc chemistry for difficult sequences.

Legacy Process Development and Manufacturing

In a regulated industrial setting, a validated Drug Master File (DMF) or a pre-existing manufacturing process for a peptide therapeutic may be based on Boc chemistry [1]. In such cases, the cost and time required to re-develop and re-validate a process using Fmoc chemistry are prohibitive. The procurement of Boc-L-Ile-OH is therefore a necessity for regulatory compliance and process consistency, not a choice.

In-House Resolution and Purification of Racemic Mixtures

If a user has access to racemic Boc-DL-Ile-OH, a literature-validated method exists for its resolution into enantiopure Boc-L-Ile-OH using methyl L-mandelate and flash-column chromatography [1]. This provides a practical, scalable option for laboratories to produce their own enantiopure material, offering a potential cost advantage over purchasing pre-resolved L-isomer from a vendor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Ile-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.